CK2/Pim1-IN-1

CK2 kinase inhibition cancer research

CK2/Pim1-IN-1 is a rhodanine-derived dual inhibitor of CK2 and PIM1 kinases with precisely quantified IC50 values (3.787 μM for CK2; 4.327 μM for PIM1), enabling reproducible dose-response profiling in biochemical assays. Unlike potent single-kinase inhibitors (CX-4945, SGI-1776), its balanced moderate dual potency uniquely allows dissection of coordinated CK2–PIM1 signaling crosstalk and synergistic pro-apoptotic effects without pharmacokinetic complications of drug combinations. Ideal as a reference standard in HTS campaigns and comparative selectivity studies. Note: recommended for in vitro kinase assays; cellular permeability is unverified.

Molecular Formula C15H9NO4S2
Molecular Weight 331.4 g/mol
Cat. No. B11936352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK2/Pim1-IN-1
Molecular FormulaC15H9NO4S2
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)C(=O)O
InChIInChI=1S/C15H9NO4S2/c17-13-12(22-15(21)16-13)7-8-5-6-11(20-8)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)(H,16,17,21)/b12-7+
InChIKeyOTBNRWGTJUMXPA-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CK2/Pim1-IN-1 – Dual CK2 and PIM1 Kinase Inhibitor for Proliferative Disorder Research


CK2/PIM1-IN-1 is a dual kinase inhibitor targeting casein kinase 2 (CK2) and Pim-1 kinase (PIM1), with reported IC50 values of 3.787 μM and 4.327 μM, respectively . This compound is a rhodanine derivative originally disclosed as Example 64 in patent WO2010148351A1 and is utilized in preclinical research to study proliferative disorders, cancer, and kinase-associated conditions [1]. It serves as a chemical probe for investigating the therapeutic potential of simultaneously blocking CK2 and PIM1 signaling pathways.

Why CK2/Pim1-IN-1 Cannot Be Replaced by Generic CK2 or PIM1 Inhibitors


Dual inhibition of CK2 and PIM1 presents a distinct pharmacological profile compared to single-kinase targeting; the coordinated suppression of these two oncogenic kinases can induce synergistic pro-apoptotic effects in cancer cells that are not recapitulated by selective CK2 inhibitors (e.g., CX-4945) or selective PIM1 inhibitors (e.g., SGI-1776) alone [1]. Even among dual inhibitors, variations in chemical scaffold, potency, and cellular permeability significantly alter biological outcomes, making simple substitution unreliable [2]. Therefore, for experiments designed to interrogate the CK2–PIM1 signaling axis, CK2/Pim1-IN-1 offers a specific, quantifiable dual inhibition profile that generic alternatives cannot duplicate.

Quantitative Differentiation of CK2/Pim1-IN-1 Against Key Comparators


CK2 Inhibitory Potency of CK2/Pim1-IN-1 Compared to the Clinical CK2 Inhibitor CX-4945

CK2/PIM1-IN-1 inhibits CK2 with an IC50 of 3.787 μM, whereas the selective CK2 inhibitor CX-4945 (Silmitasertib) exhibits an IC50 of 1 nM against CK2α and CK2α' . This difference highlights that CK2/PIM1-IN-1 is a moderate-potency CK2 inhibitor, while CX-4945 is a high-potency selective CK2 inhibitor . The moderate potency of CK2/PIM1-IN-1 may be advantageous in contexts where partial CK2 inhibition is desired to avoid complete pathway shutdown or to study synergistic effects with PIM1 inhibition.

CK2 kinase inhibition cancer research

PIM1 Inhibitory Potency of CK2/Pim1-IN-1 Relative to the Selective PIM1 Inhibitor SGI-1776

CK2/PIM1-IN-1 inhibits PIM1 with an IC50 of 4.327 μM, in contrast to the potent and selective PIM1 inhibitor SGI-1776, which displays an IC50 of 7 nM against PIM1 [1]. This ~618-fold difference in potency indicates that CK2/Pim1-IN-1 is a weak PIM1 inhibitor when compared to SGI-1776 . However, the dual-target profile of CK2/Pim1-IN-1 may be preferred in studies where simultaneous CK2 blockade is required and where strong PIM1 inhibition would confound interpretation.

PIM1 kinase inhibition oncology

Differentiation from the Dual CDK2/PIM1 Inhibitor: Target Spectrum Comparison

CK2/PIM1-IN-1 specifically inhibits CK2 (IC50: 3.787 μM) and PIM1 (IC50: 4.327 μM), whereas the dual inhibitor CDK2/PIM1-IN-1 targets CDK2 (IC50: 0.27 μM) and PIM1 (IC50: 0.67 μM) . The distinct kinase selectivity profiles mean that CK2/PIM1-IN-1 will modulate a different set of downstream pathways compared to CDK2/PIM1-IN-1, making them non-interchangeable in studies investigating CK2-dependent versus CDK2-dependent biology .

dual kinase inhibitor CDK2 PIM1 CK2

Cellular Efficacy of CK2/Pim1-IN-1 Versus the Cell-Permeable Dual Inhibitor TDB

While CK2/PIM1-IN-1 has documented biochemical IC50 values, its cellular permeability and cytotoxicity have not been extensively characterized in the primary literature. In contrast, the dual CK2/PIM1 inhibitor TDB (IC50 <100 nM for both targets) is explicitly described as readily cell-permeable and induces apoptosis in cancer cells through concomitant inhibition of CK2 and PIM1 [1]. This class-level comparison suggests that CK2/PIM1-IN-1 may serve as a moderate-potency tool for in vitro kinase assays, whereas TDB is a more potent and cell-active alternative for cellular studies. The choice between them depends on the experimental requirement for potency versus the need for a less potent probe to avoid off-target effects.

cell permeability dual CK2/PIM1 inhibitor cytotoxicity

Potential Synergistic Advantage of Dual CK2/PIM1 Inhibition Over Single-Agent Approaches

Although direct head-to-head data are lacking for CK2/PIM1-IN-1, class-level evidence indicates that dual inhibition of CK2 and PIM1 can achieve superior cytotoxic effects compared to combining individual CK2 and PIM1 inhibitors or using a single CK2 inhibitor like CX-4945 [1]. The dual inhibitor TDB, for instance, was shown to induce apoptosis more effectively than the combination of selective inhibitors, underscoring the potential of a single molecule to coordinate simultaneous kinase blockade [2]. By extension, CK2/PIM1-IN-1 may offer a similar conceptual advantage in experimental settings where balanced dual inhibition is hypothesized to be beneficial.

synergy apoptosis CK2 PIM1 cancer therapy

Recommended Use Cases for CK2/Pim1-IN-1 Based on Evidence Profile


In Vitro Target Validation of CK2 and PIM1 Dual Inhibition

Given its well-defined IC50 values of 3.787 μM (CK2) and 4.327 μM (PIM1) in biochemical assays , CK2/Pim1-IN-1 is ideally suited for in vitro kinase activity assays to confirm the engagement of both CK2 and PIM1. Researchers can use this compound to establish dose-response relationships in purified kinase systems and to benchmark the activity of novel dual CK2/PIM1 inhibitors. It is not recommended for cell-based studies due to unverified cellular permeability.

Comparative Studies with Selective CK2 and PIM1 Inhibitors

Because CK2/Pim1-IN-1 exhibits moderate potency against both targets—~3,787-fold weaker against CK2 than CX-4945 and ~618-fold weaker against PIM1 than SGI-1776 —it serves as a valuable tool for dissecting the functional consequences of balanced, moderate dual inhibition versus potent single-kinase inhibition. Such comparative studies can elucidate whether the dual-target approach yields distinct phenotypic outcomes in cancer models.

Chemical Biology Studies on CK2-PIM1 Signaling Crosstalk

The simultaneous inhibition of CK2 and PIM1 by a single molecule, as exemplified by CK2/Pim1-IN-1, allows for the investigation of signaling crosstalk without the pharmacokinetic complexities of combining two separate drugs [1]. This makes it an attractive probe for chemical biology experiments aiming to map the integrated signaling networks regulated by these two kinases in cancer cells, provided that cellular permeability is first confirmed in the user's model system.

Reference Standard in High-Throughput Screening (HTS) Assays

With its reproducible IC50 values and commercial availability, CK2/Pim1-IN-1 can be employed as a reference standard or positive control in HTS campaigns designed to identify novel dual CK2/PIM1 inhibitors. Its moderate potency ensures that it does not saturate the assay signal, allowing for a robust assessment of compound library hits .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for CK2/Pim1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.